molecular formula C6H5FIN B1303420 4-Fluoro-2-iodoaniline CAS No. 61272-76-2

4-Fluoro-2-iodoaniline

Cat. No. B1303420
CAS RN: 61272-76-2
M. Wt: 237.01 g/mol
InChI Key: SETOTRGVPANENO-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodoaniline is an organic chemical synthesis intermediate . It is a clear yellow to deep yellow liquid .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-iodoaniline is C6H5FIN . The molecular weight is 237.01 g/mol .


Physical And Chemical Properties Analysis

4-Fluoro-2-iodoaniline is a clear yellow to deep yellow liquid . It is not miscible in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .

Scientific Research Applications

4-Fluoro-2-iodoaniline is a versatile compound used as an intermediate in organic synthesis . While specific applications are not readily available, it’s known that such compounds are fundamental building blocks in various industries . Here are some potential applications:

  • Pharmaceutical Industry

    • 4-Fluoro-2-iodoaniline could be used in the synthesis of new drugs . The methods of application would involve various chemical reactions to incorporate the 4-Fluoro-2-iodoaniline into the drug molecule. The outcomes could be new drugs with improved efficacy or reduced side effects.
  • Chemical Industry

    • In the chemical industry, 4-Fluoro-2-iodoaniline could be used to synthesize other complex organic compounds . The methods of application would involve various chemical reactions under controlled conditions. The outcomes could be new compounds with potential applications in various fields.
  • Food Industry

    • Although less common, 4-Fluoro-2-iodoaniline could potentially be used in the synthesis of certain food additives . The methods of application would involve careful synthesis and testing to ensure safety. The outcomes could be new food additives that enhance flavor, color, or shelf-life.
  • Agriculture

    • 4-Fluoro-2-iodoaniline could potentially be used in the synthesis of certain pesticides or fertilizers . The methods of application would involve synthesis and field testing. The outcomes could be more effective or environmentally friendly agricultural products.
  • Material Science

    • 4-Fluoro-2-iodoaniline could potentially be used in the synthesis of certain polymers or materials . The methods of application would involve polymerization or other material synthesis techniques. The outcomes could be new materials with unique properties.
  • Environmental Science

    • 4-Fluoro-2-iodoaniline could potentially be used in environmental remediation processes . The methods of application would involve using the compound to react with and neutralize environmental pollutants. The outcomes could be cleaner air, water, or soil.

Safety And Hazards

4-Fluoro-2-iodoaniline is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

One study suggests that 2-Fluoro-4-iodoaniline passivates the surface of perovskite films to enhance photovoltaic properties . This indicates potential future directions in the field of photovoltaic technology.

properties

IUPAC Name

4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETOTRGVPANENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380847
Record name 4-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodoaniline

CAS RN

61272-76-2
Record name 4-Fluoro-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61272-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodoaniline
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Synthesis routes and methods

Procedure details

A mixture of 22 g. of 4-fluoroaniline, 50 g. of iodine, 25 g. of calcium carbonate, 75 ml. of ether and 75 ml. of water is heated at reflux for 48 hours. The ether is removed by distillation and the excess iodine is destroyed by addition of sodium thiosulfate. Steam distillation and recrystallization from petroleum ether gives 4-fluoro-2-iodoaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
N Park, Y Heo, MR Kumar, Y Kim… - European Journal of …, 2012 - Wiley Online Library
… 2-Iodoaniline derivatives substituted with a single additional halogen atom, such as 5-chloro-2-iodoaniline (1b) and 4-fluoro-2-iodoaniline (1c), produced the corresponding …
S Biswas, S Batra - European Journal of Organic Chemistry, 2013 - Wiley Online Library
An operationally simple and efficient cascade strategy has been developed to access substituted isoindolo[2,1‐a]quinoxalines through a one‐step copper‐catalyzed C–N coupling …
YY Pan, YN Wu, ZZ Chen, WJ Hao, G Li… - The Journal of …, 2015 - ACS Publications
… Generally, except for 4-fluoro-2-iodoaniline 1e, other 2-iodoanilines with electron-poor groups (1d–1g) afforded higher yields of the desired indoles than that of electron-rich groups (1b, …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
C Zhang, JR Kenny, H Le, A Deese… - Chemical research in …, 2011 - ACS Publications
… 4-Chloro-3-fluoroaniline (3F4Cl-A) and 4-fluoro-2-iodoaniline (2I4F-A) were purchased from Oakwood Products, Inc. (West Columbia, SC). 2,4-Difluoroaniline (2F4F-A), 2-fluoroaniline (…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
AA Babushkina, VN Mikhaylov, AS Novikov… - Chemistry of …, 2022 - Springer
The Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. X-ray analysis revealed that these compounds exist as dimers in their crystal state, …
T Xing, MRJ Elsegood, SH Dale, C Redshaw - Catalysts, 2021 - mdpi.com
… The anilines 2-iodoaniline (TCI, Oxford, UK), 3-iodoaniline (TCI, Oxford, UK), 4-iodoaniline (TCI, Oxford, UK) and 4-fluoro-2-iodoaniline (Fluorochem, Hadfield, UK) were purchased from …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
W Zhou, L Zhang, N Jiao - Tetrahedron, 2009 - Elsevier
3,4-Dihydroquinolin-2-ones are of great importance in the areas of pharmaceuticals. However, the direct intramolecular radical cyclizations of the corresponding amide compounds …
NR Lauta, RE Williams, DT Smith… - The Journal of …, 2021 - ACS Publications
… Compound S2 was prepared on a 10.0 mmol scale with 4-fluoro-2-iodoaniline using general procedure A. The product was obtained as a white solid (2.77 g, 94%): 1 H NMR (500 MHz, …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
GE Bell - 2023 - research-repository.st-andrews.ac …
Indoles are ubiquitous in natural products and in pharmaceuticals. Methods for their synthesis range from the classic Fischer synthesis to more modern, transition metal-catalysed …
CF Sturino, G O'Neill, N Lachance, M Boyd… - Journal of medicinal …, 2007 - ACS Publications
… under high vacuum (bp 74−76 C) to yield 4-fluoro-2-iodoaniline as an orange oil (40.2 g, 57%)… Following the procedure outlined for compound 2, the 4-fluoro-2-iodoaniline (10.0 g, 42.2 …
Number of citations: 201 0-pubs-acs-org.brum.beds.ac.uk

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